molecular formula C32H34N4O7S B6523957 ethyl 4-(2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate CAS No. 422289-00-7

ethyl 4-(2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6523957
CAS No.: 422289-00-7
M. Wt: 618.7 g/mol
InChI Key: HYTDWLGIKGQWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate (CAS: 443351-46-0) is a quinazolinone-derived compound with a complex structure featuring multiple pharmacophores. The molecule comprises:

  • A 3,4-dihydroquinazolin-4-one core substituted with a sulfanyl group at position 2.
  • A 3,4-dimethoxyphenylethylcarbamoyl side chain at position 3 of the quinazolinone ring.
  • A sulfanylacetamido linker connecting the quinazolinone to an ethyl benzoate moiety at the para position.

This compound is synthesized via sequential alkylation and coupling reactions, as inferred from analogous protocols in and .

Properties

IUPAC Name

ethyl 4-[[2-[3-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O7S/c1-4-43-31(40)22-10-12-23(13-11-22)34-29(38)20-44-32-35-25-8-6-5-7-24(25)30(39)36(32)18-16-28(37)33-17-15-21-9-14-26(41-2)27(19-21)42-3/h5-14,19H,4,15-18,20H2,1-3H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTDWLGIKGQWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Quinazolinone derivatives are widely studied for their bioactivity. Below is a comparison with key analogues:

Compound Substituents Key Features Reported Activity Reference
Target Compound 3,4-Dimethoxyphenylethylcarbamoyl, sulfanylacetamido-benzoate High molecular weight (MW ~600+), lipophilic substituents Not explicitly reported; inferred kinase/HDAC inhibition potential
4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 2) Methylthio, benzenesulfonamide Lower MW (~400), sulfonamide group enhances solubility Selective carbonic anhydrase IX/XII inhibitor (IC₅₀: 10–50 nM)
4-(2-(2-((2-(4-Substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides (Compounds 2–7) Phenacylthio, variable aryl groups (e.g., nitro, methoxy) Tunable substituents for target specificity Anticancer activity (IC₅₀: 2–15 µM against HeLa cells)
Ethyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole core, methoxybenzoate Heterocyclic core replaces quinazolinone; distinct electronic profile No activity data in evidence; structural analog for COX-2 inhibition studies
Ethyl 4-(2-{2-[(2-Methoxyphenyl)carbamamido]-1,3-thiazol-4-yl}acetamido)benzoate Thiazole core, 2-methoxyphenylcarbamoyl Enhanced hydrogen-bonding capacity Antimicrobial activity (MIC: 8–32 µg/mL against S. aureus)

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfonamide derivatives (e.g., Compound 2) exhibit higher aqueous solubility due to ionizable groups, whereas the target compound’s ester and carbamoyl groups may limit solubility .
  • Metabolic Stability : The ethyl benzoate moiety in the target compound is prone to esterase-mediated hydrolysis, a common issue absent in sulfonamide or thiazole-based analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.